![molecular formula C15H17NO2S B4462020 N,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4462020.png)
N,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide
Overview
Description
N,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide, commonly known as DMB, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. DMB is a white, crystalline solid that is soluble in organic solvents and has a melting point of 148-150°C. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Hydrogen Bonding Networks
DNSPA’s N-H and S-N stretching vibrations indicate the presence of hydrogen bonding networks. Investigating these interactions can lead to insights into its solubility, stability, and reactivity. Researchers can explore DNSPA’s behavior in different solvents and conditions to understand its hydrogen bonding patterns.
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide
Mode of Action
A related compound, n-arylethynylsulfonamides, is known to undergo oxidation into n-sulfonyl-2-aryloxoacetamides with dimethyl sulfoxide (dmso) as both an oxidant and solvent . This suggests that N,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide may interact with its targets through a similar oxidation process.
Biochemical Pathways
Sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth and proliferation . More research is needed to elucidate the exact pathways affected by this compound.
Result of Action
As a sulfonamide, it may inhibit bacterial growth and proliferation by interfering with folic acid synthesis . .
properties
IUPAC Name |
N,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17,18)16(3)14-6-4-5-13(2)11-14/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGGIVTDIQCIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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